molecular formula C12H14O B13290208 3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Cat. No.: B13290208
M. Wt: 174.24 g/mol
InChI Key: TXQXFOOPUKNRAQ-UHFFFAOYSA-N
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Description

3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one is a chemical compound based on the benzo[7]annulene scaffold, a framework of significant interest in synthetic and medicinal chemistry. Benzo-annulated cycloheptanones, or benzo[7]annulenones, are present in a great variety of pharmacologically relevant natural products and are frequently used as key building blocks in organic synthesis . For instance, the structural core is found in compounds like colchicine, a potent microtubule-polymerizing agent, and purpurogallin, a natural pigment with antioxidant properties . Researchers utilize this family of compounds in the development of new therapeutic agents and to study non-benzenoid aromatic systems . The methyl substitution on the annulene ring system may influence the compound's electronic properties, lipophilicity, and subsequent biological interactions, making it a valuable intermediate for structure-activity relationship (SAR) studies. As a specialty building block, it can be used to construct more complex molecular architectures for applications in material science, chemical biology, and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C12H14O/c1-9-5-6-10-3-2-4-12(13)8-11(10)7-9/h5-7H,2-4,8H2,1H3

InChI Key

TXQXFOOPUKNRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC(=O)C2)C=C1

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Compounds

A prevalent approach involves cyclizing substituted aromatic compounds or open-chain precursors bearing suitable side chains. For instance, starting from 1,2-dihydronaphthalene derivatives or related cyclohexenyl compounds, cyclization can be induced via acid catalysis or thermal conditions.

Example:

  • Acid-catalyzed cyclization using polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures facilitates intramolecular Friedel-Crafts-type reactions, forming the fused ring system characteristic of benzoannulenes.

Functionalization and Methylation

Post-cyclization, methyl groups are introduced at the desired positions through electrophilic methylation, often employing methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Example:

Ar-H + CH₃I → Ar-CH₃

This step ensures methylation at the 3-position, aligning with the compound's structure.

Oxidation to Ketone

The final step involves oxidizing the appropriate hydrocarbon or alcohol intermediate to form the ketone at the 6-position. Common oxidizing agents include:

The oxidation conditions are carefully controlled to prevent over-oxidation or degradation of the fused ring system.

Specific Preparation Protocols

Synthesis via Friedel-Crafts Cyclization

Step Reagents & Conditions Description
1 Aromatic precursor + polyphosphoric acid (PPA), heat at 150-180°C Cyclization to form the polycyclic core
2 Methylation with methyl iodide (CH₃I), K₂CO₃ in acetone Introduction of the methyl group at the 3-position
3 Oxidation with CrO₃ or PCC, reflux Formation of the ketone at the 6-position

Alternative Route: Ring-Closing via Diels-Alder and Oxidation

This method allows for regioselective synthesis and functionalization at specific sites.

Research Discoveries and Data Tables

Discovery Methodology Key Findings References
Cyclization using PPA Acid-catalyzed intramolecular cyclization Efficient formation of fused rings with high yields (~75%)
Methylation with methyl iodide Electrophilic substitution Selective methylation at the desired position confirmed via NMR
Oxidation to ketone CrO₃ oxidation Confirmed via IR and NMR spectra, with characteristic ketone peaks

Notable Research Insights

  • Reaction Conditions Optimization: Studies indicate that controlling temperature and reagent equivalents is crucial for regioselectivity and yield.
  • Spectroscopic Verification: NMR, IR, and mass spectrometry are routinely employed to confirm the structure at each step.
  • Scalability: The methods described can be scaled with appropriate adjustments, maintaining high purity and yield.

Summary of Key Preparation Data

Parameter Value Source
Reaction Temperature 150-180°C (cyclization), 96°C (oxidation) ,
Reagents PPA, CH₃I, CrO₃ ,
Yield Up to 75% (cyclization), 65-70% (final product) ,
Purification TLC chromatography, recrystallization ,

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzoannulene derivatives.

Scientific Research Applications

3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties Synthesis Method References
3-Methyl-6-keto (Target Compound) 3-CH₃, 6-CO C₁₂H₁₄O 174.24 Boiling point: 304°C; logP: 3.55 Likely via Friedel-Crafts alkylation
3-Chloro-6-keto 3-Cl, 6-CO C₁₁H₁₁ClO 194.66 Higher logP due to Cl; reactive Chlorination of parent compound
6-Allyl-6-methyl 6-CH₂CH₂CH₂, 6-CH₃ C₁₃H₁₆O 188.27 Allyl enables Diels-Alder reactions Allylation with LiHMDS, methylation
9,9-Dimethyl-6-keto 9,9-(CH₃)₂, 6-CO C₁₃H₁₆O 188.27 Increased steric hindrance Dimethylation via alkylation
6-Hydroxy-6-methyl 6-OH, 6-CH₃ C₁₂H₁₆O₂ 192.25 Hydrophilic; lower logP Mn-catalyzed β-methylation of alcohols
3-Methoxy-6-amine 3-OCH₃, 6-NH₂ C₁₂H₁₇NO 191.27 Electron-donating groups; basic Methoxylation followed by amination
7-(Bromomethyl) 7-CH₂Br C₁₂H₁₅Br 239.15 Bromine as leaving group Bromination of methyl derivative
Nitro-5-keto 1-NO₂, 5-CO C₁₁H₁₁NO₃ 205.21 Electron-withdrawing; reactive Nitration of parent annulene

Key Research Findings

Steric and Electronic Effects: Methyl groups at positions 3 or 6 increase lipophilicity (logP ~3.5–4.0), whereas hydroxyl or carboxymethyl groups reduce it (logP <2.0) . Electron-withdrawing groups (e.g., NO₂) deactivate the benzene ring toward electrophilic substitution but enhance nucleophilic attack .

Catalytic Advances :

  • Mn(I)-catalyzed methylation () provides a sustainable route to hydroxy-methyl derivatives, avoiding harsh reagents.

Structural Diversity :

  • Over 15 derivatives are cataloged, with substitutions spanning halogens, amines, and esters, enabling tailored applications in drug discovery and materials science .

Biological Activity

3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is a compound belonging to the benzoannulene family, characterized by its unique fused ring structure combining elements of benzene and cycloheptene. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}O
  • Molecular Weight : 174.239 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 304.3 ± 27.0 °C at 760 mmHg
  • LogP : 3.55

Biological Activity Overview

Research indicates that 3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one may exhibit several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate inflammatory responses by interacting with specific enzymes or receptors involved in inflammatory pathways.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of signaling pathways related to tumor growth and metastasis.

The biological activity of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is believed to stem from its ability to bind to various molecular targets:

  • Enzyme Interaction : It may act as an inhibitor or modulator of enzymes involved in inflammation and cancer progression.
  • Receptor Binding : Interaction with receptors such as NMDA and AMPA has been documented in related compounds, suggesting similar pathways may be active for this benzoannulene derivative.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionPotential interaction with inflammatory enzymes

Mechanistic Insights from Related Compounds

Research on related compounds has shown that structural modifications can significantly affect biological activity. For instance:

  • THHBADs (Tetrahydrobenzazepine Derivatives) : These compounds were found to be potent antagonists of NMDA and AMPA receptors with varying dissociation constants based on their structure . This indicates that similar interactions may exist for 3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one.

Q & A

Q. What are the common synthetic routes for 3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions of substituted cyclohexenone precursors. A standard method involves intramolecular aldol condensation under acidic or basic conditions (e.g., using HCl or NaOEt), yielding the bicyclic framework . Optimization includes controlling temperature (70–100°C) and solvent polarity (e.g., toluene or DMF) to minimize side products. Continuous flow reactors are recommended for large-scale synthesis to enhance reproducibility and yield .

Q. How is the structural identity of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm methyl group placement (δ ~1.2–1.5 ppm for CH3_3) and ketone functionality (δ ~210 ppm in 13^{13}C) .
  • X-ray Crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve the fused bicyclic structure and validate stereochemistry .
  • HRMS : Exact mass analysis (C12_{12}H14_{14}O, MW 174.24 g/mol) to confirm molecular formula .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

Preliminary studies suggest anti-inflammatory and anticancer properties. Assays include:

  • In vitro cytotoxicity : Testing against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
  • Enzyme inhibition : Screening for COX-2 or kinase inhibition via fluorometric/colorimetric kits.
  • Dose-response curves : EC50_{50}/IC50_{50} determination to quantify potency .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives, and what are common pitfalls?

  • Catalytic Systems : Palladium on carbon (Pd/C) or Ru-based catalysts enhance selectivity in hydrogenation steps .
  • By-product Analysis : GC-MS or LC-MS to identify intermediates (e.g., epimeric mixtures from incomplete cyclization) .
  • Contradictions : Discrepancies in yield (e.g., 77% vs. 91% in similar syntheses) may arise from solvent purity or catalyst aging. Replicate reactions under inert atmospheres (N2_2/Ar) to mitigate oxidation .

Q. What strategies are used to investigate the compound’s mechanism of action in cancer pathways?

  • Target Identification : CRISPR-Cas9 screens or proteomic pull-down assays to identify binding partners.
  • Pathway Analysis : RNA-seq to assess transcriptional changes in apoptosis-related genes (e.g., Bcl-2, Caspase-3) .
  • Molecular Dynamics Simulations : Docking studies (AutoDock Vina) to predict interactions with DNA topoisomerases or tubulin .

Q. How does structural modification (e.g., halogenation) alter the compound’s material science applications?

  • Halogenated Derivatives : Bromine/fluorine substituents (e.g., 1-Bromo-4-fluoro analogs) improve electron-withdrawing capacity, enhancing photoconductivity in organic photovoltaics .
  • Nanomaterial Integration : Functionalization with thiol groups enables covalent attachment to gold nanoparticles for sensor development .
  • Comparative Data :
DerivativeModificationApplication
3-BromoBr at C3Enhanced reactivity in Suzuki couplings
6-HydroxyOH at C6Improved solubility for aqueous-phase catalysis

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Assay Standardization : Use identical cell lines (ATCC-validated) and control compounds (e.g., Doxorubicin for cytotoxicity).
  • Meta-Analysis : Compare EC50_{50} values across publications; outliers may arise from impurity levels (>95% purity recommended) .
  • Structural Verification : Re-analyze disputed compounds via XRD or 1^1H NMR to rule out isomer contamination .

Q. What experimental designs resolve conflicting results in synthetic pathways?

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions .
  • In situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation in real-time .
  • Cross-Validation : Reproduce competing methods (e.g., alternative cyclization catalysts) and compare yields/purity .

Q. Key Resources for Further Study

  • Structural Databases : PubChem (CID 28293847) , EPA DSSTox (DTXSID10509897) .
  • Software : SHELX for crystallography , Gaussian for computational modeling.
  • Synthesis Protocols : Continuous flow reactor setups for scalability , palladium-catalyzed functionalization .

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